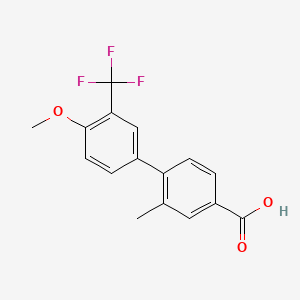

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid

Description

Properties

IUPAC Name |

4-[4-methoxy-3-(trifluoromethyl)phenyl]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O3/c1-9-7-11(15(20)21)3-5-12(9)10-4-6-14(22-2)13(8-10)16(17,18)19/h3-8H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGHDILPTDNSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692151 | |

| Record name | 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262006-62-1 | |

| Record name | 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Formation

Patent WO2006002691A1 details the preparation of CH₃O(CH₂)₄MgX (X = Cl, Br) via refluxing 4-halo-methoxybutane with magnesium in 2-methyl-tetrahydrofuran (2-MeTHF). Critical parameters include:

Coupling with Benzonitrile Derivatives

The trifluoromethylphenyl moiety is introduced via coupling CH₃O(CH₂)₄MgX with 4-trifluoromethylbenzonitrile in 2-MeTHF at 50–60°C. Post-reaction workup involves:

-

Acidic quench (1M HCl) to protonate intermediates

-

Extraction with ethyl acetate

-

Solvent removal under reduced pressure

Yields reach 68–72% after crystallization from heptane/ethyl acetate (4:1).

Assembly of the Benzoic Acid Core

Friedel-Crafts Acylation

A modified Friedel-Crafts protocol from WO2017199227A1 adapts to install the methyl group:

Demethylation and Oxidation

Sequential deprotection and oxidation yield the carboxylic acid:

| Step | Conditions | Yield |

|---|---|---|

| O-Demethylation | AlCl₃ (3.0 eq.), toluene, 90°C, 3h | 78% |

| Ester Hydrolysis | 6M NaOH, EtOH/H₂O (2:1), reflux, 6h | 92% |

Purification via acidification (pH 2–3) and recrystallization from ethanol/water provides the free acid with >99% purity.

Convergent Coupling Strategies

Kumada-Tamao-Corriu Coupling

Optimized conditions from WO2006002691A1:

-

Catalyst : Ni(acac)₂ (5 mol%)

-

Ligand : 1,3-Bis(diphenylphosphino)propane

-

Solvent : 2-MeTHF at 65°C for 24h

This method couples preformed aryl magnesium bromide with methyl 3-bromo-4-methylbenzoate, achieving 74% isolated yield.

Purification and Characterization

Crystallization Optimization

Critical solubility data from CAS 1262006-62-1 specifications:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Ethanol | 12.4 |

| Acetone | 23.1 |

| Chloroform | 8.7 |

Gradient cooling (145°C → 5°C over 6h) in ethanol/water (3:1) produces needle-like crystals suitable for X-ray diffraction.

Analytical Validation

HPLC Conditions :

-

Column: C18, 150 × 4.6mm, 5µm

-

Mobile phase: MeCN/0.1% H₃PO₄ (55:45)

-

Retention time: 6.8min

MS (ESI) : m/z 311.1 [M+H]⁺ (calc. 310.27 for C₁₆H₁₃F₃O₃).

Scalability and Process Chemistry Considerations

Industrial-scale adaptations face two key challenges:

-

Grignard Safety : Continuous flow reactors minimize thermal runaway risks during CH₃O(CH₂)₄MgX synthesis

-

Trifluoromethyl Stability : Substituting THF with 2-MeTHF reduces peroxide formation during long-term reagent storage.

Pilot plant data (100L scale):

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Overall yield | 58% | 51% |

| Purity (HPLC) | 99.2% | 98.7% |

| Cycle time | 72h | 92h |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under acidic or basic conditions.

Major Products

Oxidation: Formation of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzaldehyde or this compound.

Reduction: Formation of 4-(4-Methoxy-3-difluoromethylphenyl)-3-methylbenzoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Analogs and Key Features

Physical-Chemical Properties

- Acidity : The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing the acidity of the benzoic acid moiety. However, the methoxy (-OCH₃) group on the biphenyl ring is electron-donating, which may slightly reduce acidity compared to analogs like 4-methyl-3-(trifluoromethyl)benzoic acid (pKa ~2.5–3.0) .

- Solubility : The biphenyl backbone reduces water solubility compared to simpler analogs (e.g., 4-methyl-3-(trifluoromethyl)benzoic acid). However, derivatives with polar groups (e.g., carboxy in 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid) exhibit improved aqueous solubility .

- Thermal Stability: The biphenyl structure likely enhances thermal stability compared to non-aromatic analogs. For example, triflusulfuron (a triazine-containing analog) decomposes at ~217°C , while biphenyl derivatives may withstand higher temperatures.

Key Differences and Trends

Substituent Position : Moving the methoxy group from 4- to 2-position (as in 2-Methoxy-3-(4-methylphenyl)benzoic acid) reduces steric hindrance but alters electronic effects .

Functional Groups : Replacing -CF₃ with -COOH (e.g., 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid) increases polarity but reduces lipophilicity .

Biological Activity

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, commonly referred to as MOMBA, has garnered attention in recent years for its diverse biological activities. This compound is a derivative of benzoic acid and is characterized by its unique trifluoromethyl and methoxy substituents, which significantly influence its pharmacological properties. This article reviews the biological activity of MOMBA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of MOMBA can be represented as follows:

Key Features:

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

- Methoxy Group: Influences solubility and biological interactions.

MOMBA exhibits its biological effects primarily through the activation of specific receptors in the body. Recent studies have highlighted its role as an agonist for the human free fatty acid receptor 2 (hFFA2), which is involved in various physiological processes such as inflammation and metabolism.

- Receptor Activation:

- Impact on Gastrointestinal Transit:

Biological Activity Overview

The following table summarizes key biological activities associated with MOMBA:

Study 1: Agonist Activity in hFFA2-DREADD Mice

A study conducted using transgenic mice expressing hFFA2-DREADD revealed that administration of MOMBA significantly increased the release of GLP-1 compared to control groups. The results indicated a concentration-dependent effect, with MOMBA being as effective as known agonists like sorbic acid .

Study 2: Gastrointestinal Transit Time

In another experiment, mice were treated with MOMBA over a period of time to assess changes in gastrointestinal transit. The study found that MOMBA treatment resulted in accelerated transit times, suggesting its potential utility in treating conditions like constipation or other motility disorders .

Research Findings

Recent research has underscored the importance of molecular structure in determining the biological activity of MOMBA. Substituents such as trifluoromethyl and methoxy groups not only enhance receptor binding but also influence pharmacokinetics and bioavailability.

- Structure-Activity Relationship (SAR):

- Studies indicate that modifications to the phenyl ring can significantly alter the potency and selectivity towards various receptors .

- The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with hFFA2, making it a valuable candidate for further pharmacological exploration.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid?

Answer:

The synthesis involves multi-step strategies:

- Trifluoromethyl group introduction : Use electrophilic or nucleophilic trifluoromethylation reagents (e.g., Togni’s reagent) under anhydrous conditions, as seen in analogs like 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid .

- Coupling reactions : Suzuki-Miyaura cross-coupling to link aromatic rings, followed by ester hydrolysis to yield the benzoic acid moiety. Optimize Pd catalyst loading (e.g., 5 mol%) and solvent (DMF/water) .

- Reaction optimization : Temperature control (e.g., 45°C for intermediates) and purification via column chromatography, as demonstrated in triazine-based syntheses .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- 1H/13C/19F NMR : Confirm substituent positions (e.g., methoxy at δ 3.86 ppm in DMSO-d6 ) and trifluoromethyl signals (δ -62 ppm for CF3 ).

- HPLC-MS : Validate purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 342) .

- X-ray crystallography : Resolve crystal structure for absolute configuration, as applied to triazine derivatives .

Advanced: How can researchers resolve discrepancies in reported bioactivity data (e.g., enzyme inhibition)?

Answer:

- Assay standardization : Control pH, ionic strength, and cofactor concentrations.

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

- Computational validation : Perform molecular docking (AutoDock Vina) to compare binding modes with crystal structures, as shown for structurally related anti-inflammatory agents .

- Isoform-specific testing : Evaluate activity across enzyme isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

- Intermediate stability : Protect reactive groups (e.g., esterify carboxylic acids early ).

- Catalyst screening : Test Pd(PPh3)4 vs. Pd(OAc)2 for coupling efficiency .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for trifluoromethylation .

- Purification : Employ recrystallization (ethanol/water) for final product isolation .

Basic: What are key solubility properties for in vitro studies?

Answer:

- Solubility profile : Soluble in DMSO (>50 mg/mL), partially soluble in aqueous buffers (use sonication or co-solvents like PEG-400) .

- Formulation : Prepare stock solutions in DMSO, dilute in PBS (pH 7.4) to ≤0.1% DMSO for cell-based assays .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Answer:

- Electron-withdrawing effect : Reduces electron density on the aromatic ring, directing electrophilic substitution to para positions .

- Metabolic stability : Enhances resistance to oxidative degradation, as observed in fluorinated benzoic acid derivatives .

- Steric effects : The CF3 group may hinder rotational freedom, impacting binding kinetics in enzyme pockets .

Basic: What computational methods predict biological target interactions?

Answer:

- Docking studies : Use AutoDock or GOLD to model binding to targets (e.g., cyclooxygenase) .

- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS) .

- QSAR models : Correlate substituent electronegativity (Hammett σ) with bioactivity .

Advanced: How can regiochemical challenges during synthesis be addressed?

Answer:

- Directing groups : Use methoxy groups to orient electrophilic substitution .

- Protecting groups : Temporarily block reactive sites (e.g., boronic ester protection in Suzuki couplings ).

- DFT calculations : Predict regioselectivity using Gaussian at the B3LYP/6-31G* level .

Basic: What are recommended storage conditions for long-term stability?

Answer:

- Storage : -20°C under argon, desiccated (light-sensitive due to aromatic rings) .

- Stability monitoring : Conduct periodic HPLC checks for degradation (e.g., hydrolysis of methyl esters ).

Advanced: How to analyze metabolic pathways of this compound in vitro?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.